5-(4-Iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both iodine and phenyl groups in its structure makes it an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-enaminones with azides under specific conditions to form the tetrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to external stimuli.
Mechanism of Action
The mechanism of action of 5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2-iodophenyl)-1H-tetrazole: This compound has a similar structure but with a different substitution pattern on the tetrazole ring.
3-azido-1,2,4-triazines: These compounds can rearrange to form tetrazole isomers with different ring fusion patterns.
Uniqueness
5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both iodine and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12IN5 |
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Molecular Weight |
401.20 g/mol |
IUPAC Name |
5-(4-iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12IN5/c17-13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)22-16(18-14)19-20-21-22/h1-10,15H,(H,18,19,21) |
InChI Key |
VPXSZJUFCYEMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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